7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Description
7-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a halogenated heterocyclic compound featuring a fused pyrrolo-triazinone core. Its molecular formula is C₆H₃BrClN₃O, with bromine and chlorine substituents at positions 7 and 2, respectively. The compound’s structural complexity and electron-deficient aromatic system make it a candidate for pharmaceutical applications, particularly in kinase inhibition and CFTR modulation .
Properties
IUPAC Name |
7-bromo-2-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3O/c7-4-2-1-3-5(12)9-6(8)10-11(3)4/h1-2H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJAAHXLMXNGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=NN2C(=C1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Pyrrole Derivatives
The foundational approach to pyrrolo[2,1-f][1, triazine derivatives begins with functionalized pyrrole precursors. For 7-bromo-2-chloro substitution, methyl pyrrole-2-carboxylate serves as a versatile starting material. The process involves:
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N-Amination : Treatment with hydroxylamine-O-sulfonic acid introduces an amino group at the pyrrole’s 1-position, forming 1-aminopyrrole-2-carboxylate .
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Cyclization : Reaction with formamidine acetate in the presence of triethylamine facilitates annulation, yielding the triazine core .
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Halogenation :
Key Data :
Bromohydrazone Intermediate Route
An alternative pathway employs bromohydrazone intermediates to construct the triazine ring while pre-installing halogen substituents:
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Bromohydrazone Formation : Reaction of 2-pyrrolecarbonitrile with bromine and hydrazine yields 7-bromo-pyrrolo-2-carbohydrazide .
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Cyclocondensation : Heating with triphosgene (CCl₃O)₂CO in toluene induces cyclization, forming the triazine skeleton with simultaneous chlorine incorporation at C2 .
Mechanistic Insight : The electrophilic bromine from NBS targets the electron-rich C7 position, while triphosgene acts as a chlorinating and cyclizing agent, ensuring C2 functionalization .
Optimized Conditions :
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Temperature: 110°C for cyclocondensation
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Solvent: Anhydrous toluene to prevent hydrolysis
Transition Metal-Mediated Halogenation
Palladium-catalyzed cross-coupling offers precise control over halogen placement:
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Suzuki-Miyaura Coupling : A pre-chlorinated triazine intermediate reacts with boronic acid derivatives to introduce bromine at C7. For example, 2-chloro-pyrrolotriazin-4-one couples with 7-bromophenylboronic acid using Pd(PPh₃)₄ as a catalyst .
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Buchwald-Hartwig Amination : Ensures retention of chlorine at C2 during bromine incorporation .
Advantages :
Limitations :
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Requires pre-functionalized boronic acids
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Higher cost due to palladium catalysts
One-Pot Multistep Synthesis
A streamlined one-pot method reduces isolation steps:
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Simultaneous Halogenation : Sequential addition of NBS and POCl₃ to the pyrrolotriazine core in acetonitrile achieves concurrent bromination and chlorination .
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In Situ Cyclization : Tetrabutylammonium fluoride (TBAF) promotes deprotection and ring closure .
Performance Metrics :
Industrial-Scale Production
For bulk synthesis, cost-effectiveness and scalability are prioritized:
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Continuous Flow Reactors : Enhance heat transfer and mixing efficiency during halogenation .
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Solvent Recycling : Toluene and DCM are recovered via distillation, reducing waste .
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Catalyst Recovery : Palladium filters reclaim >90% of metal catalysts .
Economic Data :
Comparative Analysis of Methods
| Method | Halogenation Efficiency | Yield (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Pyrrole Derivative Route | High (C7 Br, C2 Cl) | 65–78 | Moderate | 180–220 |
| Bromohydrazone | Moderate | 70–75 | High | 150–170 |
| Transition Metal | Very High | 80–85 | Low | 300–350 |
| One-Pot Synthesis | Moderate | 60–68 | High | 130–160 |
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce corresponding oxo derivatives.
Scientific Research Applications
Analytical Chemistry
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one serves as a reference standard in chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) : Used for quantitative analysis.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Functions as an analytical standard.
Biological Research
The compound exhibits significant biological activities:
- Anticancer Activity : Demonstrated cytotoxic effects against various cancer cell lines (e.g., lung cancer, breast cancer).
- Antiviral Properties : Inhibits replication of viruses such as hepatitis B and herpes simplex virus.
- Antibacterial Properties : Effective against both Gram-positive and Gram-negative bacteria.
Drug Discovery
Due to its biological activities, this compound is being explored as a potential lead compound for drug development targeting:
- Cancer therapies.
- Antiviral medications.
Material Science
The compound's unique electronic properties may allow it to be utilized in the development of new materials for electronics or photonics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Showed significant cytotoxic effects on lung cancer cell lines with IC50 values indicating strong potential for therapeutic use. |
| Study B | Antiviral Efficacy | Reported inhibition of hepatitis B virus replication in vitro; suggests further exploration for antiviral drug development. |
| Study C | Antibacterial Properties | Demonstrated effectiveness against multiple bacterial strains; could lead to new antibacterial formulations. |
Current Research Trends
Research on this compound is ongoing with a focus on:
- Elucidating its mechanism of action in cancer cells.
- Exploring combinatorial approaches with other compounds to enhance therapeutic efficacy.
Limitations and Future Directions
Despite its promising applications:
- The compound's low solubility in water poses challenges for biological assays.
Future research should aim to:
- Develop more efficient synthetic routes.
- Investigate the compound's mechanism of action in greater detail.
- Explore its potential as an antibacterial agent and its use in disinfectants.
Mechanism of Action
The mechanism of action of 7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The positions of halogens significantly influence electronic properties:
- 7-Bromo-3H,4H-pyrrolo[...]-4-one (CAS 1370007-53-6): Bromine at position 7 enhances electrophilicity of the triazinone ring, facilitating nucleophilic substitution.
- 6-Chloro-3H,4H-pyrrolo[...]-4-one : Chlorine at position 6 exerts an electron-withdrawing effect, altering reactivity compared to position 2. The smaller molecular weight (179.22 g/mol ) suggests higher solubility in polar solvents .
- 7-Bromo-2,4-dichloropyrrolo[...]triazine (CAS 1008112-03-5): Dichloro substitution at positions 2 and 4 increases lipophilicity (LogP = 2.798) but lacks the triazinone oxygen, reducing hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound with the molecular formula C7H3BrClN5O. This compound has garnered interest in various fields due to its notable biological activities, including anticancer, antiviral, and antibacterial properties. This article provides a comprehensive examination of its biological activity, supported by data tables and relevant research findings.
Molecular Characteristics
- Molecular Formula: C7H3BrClN5O
- Molecular Weight: 248.46 g/mol
- Melting Point: 270-272 °C
- Solubility: Insoluble in water; soluble in DMSO, DMF, and DMA.
Structural Representation
The compound features a unique structure characterized by the presence of bromine and chlorine atoms attached to the pyrrolo[2,1-f][1,2,4]triazine core. This dual halogenation can enhance its electronic properties and reactivity .
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested:
- Lung cancer (A549)
- Breast cancer (MCF-7)
- Cervical cancer (HeLa)
In vitro studies have shown significant inhibition of cell proliferation in these lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10.5 | |
| A549 | 15.2 | |
| HeLa | 12.8 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. It has demonstrated effectiveness against:
- Viruses:
- Hepatitis B Virus (HBV)
- Herpes Simplex Virus (HSV)
In vitro assays revealed that it can inhibit viral replication significantly:
| Virus | EC50 (µM) | Reference |
|---|---|---|
| HBV | 5.0 | |
| HSV | 6.5 |
Antibacterial Activity
This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is believed to stem from its ability to interfere with critical cellular processes such as DNA synthesis and repair mechanisms in cancer cells and viral replication pathways in viruses. The presence of halogen atoms may enhance its binding affinity to biological targets.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of the compound on MCF-7 cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability.
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral potential against HSV. The compound was found to reduce plaque formation significantly at concentrations as low as 6 µM.
Current Research Trends
Ongoing research is focusing on optimizing the synthesis of this compound and exploring its derivatives for enhanced biological activity. Studies are also being conducted to elucidate its mechanism of action at the molecular level.
Q & A
Q. Advanced
- Protective group chemistry : Temporarily mask halogens using silyl ethers or tert-butyl groups during Suzuki-Miyaura couplings or amide formations .
- Microwave-assisted synthesis : Enables rapid, low-temperature functionalization (e.g., introducing amines at position 6) with minimal dehalogenation .
Post-functionalization, halogen stability can be verified via TLC monitoring and elemental analysis.
Which spectroscopic methods are essential for monitoring the progress of 7-bromo-2-chloro-pyrrolotriazin-4-one synthesis?
Q. Basic
- TLC with UV visualization : Tracks reaction progress using silica plates and ethyl acetate/hexane eluents .
- In situ IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazine ring (C=N, ~1600 cm⁻¹) formation .
- Mass spectrometry (ESI-MS) : Confirms intermediate masses (e.g., [M+H]⁺ = 290.5 for C₇H₄BrClN₃O) .
How do non-valence interactions in crystalline 7-bromo-2-chloro-pyrrolotriazin-4-one affect its physicochemical properties?
Advanced
XRD studies reveal:
- Halogen bonding : Br···N interactions (3.1–3.3 Å) enhance thermal stability by ~20°C compared to non-brominated analogs .
- π-π stacking : Offset stacking of triazine rings (3.5 Å spacing) increases solubility in aromatic solvents (e.g., toluene) .
These interactions can be exploited to design co-crystals for improved bioavailability or tailored melting points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
